molecular formula C10H11ClF3NO3S B2879422 4-chloro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 612041-98-2

4-chloro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2879422
CAS No.: 612041-98-2
M. Wt: 317.71
InChI Key: OYOKGWVZFBLQNY-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide is a substituted benzenesulfonamide derivative characterized by a chloro group at the 4-position, a trifluoromethyl group at the 3-position, and a 2-methoxyethylamine substituent on the sulfonamide nitrogen. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are critical for biological activity.

Properties

IUPAC Name

4-chloro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3NO3S/c1-18-5-4-15-19(16,17)7-2-3-9(11)8(6-7)10(12,13)14/h2-3,6,15H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOKGWVZFBLQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the chlorination of the corresponding benzene derivative

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new drugs. Its structural features may contribute to the design of compounds with specific biological activities.

Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 4-chloro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses.

Molecular Targets and Pathways: The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Applications/Notes References
4-Chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide N-(2-chloro-4-nitrophenyl) C13H8Cl2F3N2O4S 413.18 Pesticide (flusulfamide)
4-Chloro-N-[5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide N-(5-methyl-2-(pyrrolopyrimidine)pyridyl) C20H14ClF3N4O2S 486.87 Pharmaceutical (CCX140-b), targets chemokine receptors
4-Chloro-N-(5-chloro-2-phenoxy-3-pyridinyl)-3-(trifluoromethyl)benzenesulfonamide N-(5-chloro-2-phenoxy-3-pyridinyl) C18H11Cl2F3N2O3S 463.26 Investigational compound with potential kinase inhibition activity
4-Chloro-N-(3,4-dichloro-benzoyl)-benzenesulfonamide N-(3,4-dichlorobenzoyl) C13H8Cl3NO3S 380.63 VEGFR2/VEGFR1 inhibitor for therapeutic applications
3-Chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide 3-chloro-4-methyl on benzene; N-(2-(2-methylindol-3-yl)ethyl) C18H19ClN2O2S 362.88 Structural analog with indole moiety; potential CNS activity

Key Structural and Functional Insights

Substituent Effects on Activity

  • Chloro and Trifluoromethyl Groups : The 4-chloro and 3-trifluoromethyl groups are conserved across analogs (e.g., ). These substituents enhance electron-withdrawing effects, improving binding to hydrophobic pockets in biological targets.
  • Sulfonamide Linker : The sulfonamide group facilitates hydrogen bonding with protein residues, critical for inhibitory activity in VEGFR and chemokine receptor targets .
  • N-Substituents: The 2-methoxyethyl group in the target compound may improve solubility compared to bulkier aryl substituents (e.g., phenoxy or indole groups in ).

Biological Activity

4-chloro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in cancer treatment and other diseases. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Molecular Formula : C₉H₁₃ClF₃N₂O₂S
  • Molecular Weight : 273.73 g/mol
  • CAS Number : 1017458-45-5

The presence of the chloro and trifluoromethyl groups is significant as these substituents can influence the compound's reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of similar compounds, particularly those targeting c-KIT kinase, which is often mutated in various cancers. For instance, a related compound has shown potent activity against wild-type c-KIT and several drug-resistant mutants, indicating that structural modifications can enhance biological efficacy against cancer cells . The mechanism of action typically involves inhibition of cell proliferation and induction of apoptosis in tumor cells.

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit tyrosine kinases, leading to reduced signaling pathways that promote tumor growth .
  • DNA Interaction : Some studies suggest that sulfonamide derivatives can interact with DNA, potentially leading to cytotoxic effects in rapidly dividing cells .

Case Studies

  • c-KIT Inhibition :
    • A study demonstrated that a structurally similar compound exhibited single-digit nanomolar potency against c-KIT mutants. This suggests that modifications in the sulfonamide structure could yield compounds effective against resistant cancer types .
  • Cell Line Studies :
    • In vitro studies using human cancer cell lines indicated that compounds with similar structures can induce apoptosis through mitochondrial pathways, leading to cell death in cancerous cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInhibition of c-KIT kinase
Cytotoxic EffectsInduction of apoptosis in cancer cells
DNA InteractionPotential binding leading to cytotoxicity

Table 2: Comparison with Related Compounds

Compound Namec-KIT Potency (nM)Comments
This compoundTBDInvestigational status
CHMFL-KIT-64<10Effective against resistant mutants
Other Sulfonamide DerivativesVariesGeneral cytotoxicity observed

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